1,1-Difluorohexane

Description

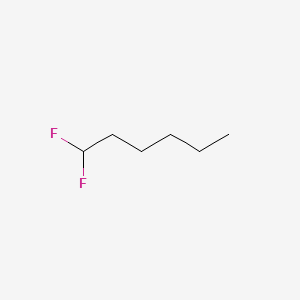

Structure

2D Structure

3D Structure

Properties

CAS No. |

62127-41-7 |

|---|---|

Molecular Formula |

C6H12F2 |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

1,1-difluorohexane |

InChI |

InChI=1S/C6H12F2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3 |

InChI Key |

PEGQMHNLNMIEQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Difluorohexane and Analogous Geminal Difluoroalkanes

Direct C(sp³)–H Fluorination Strategies for Alkane Functionalization

Directly converting a carbon-hydrogen (C–H) bond to a carbon-fluorine (C–F) bond is a highly sought-after transformation in organic synthesis due to its atom and step economy. This approach allows for the late-stage functionalization of complex molecules.

Transition Metal-Catalyzed Oxidative C–H Fluorination (e.g., Manganese, Palladium Systems)

Manganese Systems: Manganese-based catalysts, particularly manganese porphyrin and salen complexes, have emerged as powerful tools for the direct fluorination of aliphatic C–H bonds. nih.govacs.org These reactions typically employ a nucleophilic fluoride (B91410) source, such as silver fluoride (AgF) in combination with a phase-transfer agent like tetrabutylammonium (B224687) fluoride, and an oxidant. nih.gov The catalytic cycle is understood to proceed through a high-valent oxoMn(V) species. This reactive intermediate abstracts a hydrogen atom from the alkane substrate to generate a carbon-centered radical. A subsequent fluorine transfer from a trans-difluoro manganese(IV) complex to this radical intermediate forms the C–F bond. nih.govchemrxiv.org

This methodology has proven effective for fluorinating a variety of substrates, including unactivated methylene (B1212753) groups and benzylic sites, with monofluorinated products typically obtained in yields of 50–70%. nih.gov The reactions are tolerant of numerous functional groups, such as ethers, amides, esters, and ketones. nih.gov

Palladium Systems: Palladium catalysis has also been successfully applied to the site-selective fluorination of unactivated C(sp³)–H bonds. These systems often utilize a directing group strategy to achieve high regioselectivity. For instance, using bidentate ligands like 2-(pyridin-2-yl)isopropyl amine, palladium catalysts can direct the fluorination to the β-position of aliphatic amides with high diastereoselectivity. acs.org This approach addresses the challenge of poor site selectivity often encountered in direct fluorination methods. acs.org The mechanism is proposed to involve a Pd(II)/Pd(IV) catalytic cycle. nih.gov

| Catalyst System | Substrate Type | Key Features | Typical Reagents |

| Manganese Porphyrin/Salen | Aliphatic & Benzylic C-H | Tolerates various functional groups | AgF, Tetrabutylammonium fluoride |

| Palladium with Bidentate Ligand | Aliphatic Amides (β-position) | High site- and diastereoselectivity | Electrophilic fluorine source |

Vanadium-Catalyzed Selective C(sp³)–H Fluorination

Vanadium complexes have been identified as effective catalysts for the direct fluorination of C(sp³)–H bonds. Commercially available vanadium(III) oxide (V₂O₃) in conjunction with an electrophilic fluorine source, Selectfluor, facilitates this transformation under mild conditions. nih.govrsc.orgnih.gov This method is operationally simple, and the heterogeneous catalyst can be easily removed by filtration. nih.govrsc.org

The vanadium-catalyzed system demonstrates a preference for fluorinating tertiary C–H bonds. For example, the fluorination of natural products like 1,4-cineole (B1204204) and L-menthone occurs selectively at the tertiary position. nih.govresearchgate.net This selectivity provides a valuable tool for functionalizing complex molecules at specific sites that might otherwise be difficult to access.

| Catalyst | Fluorine Source | Substrate Preference | Advantages |

| Vanadium(III) oxide | Selectfluor | Tertiary C(sp³)–H bonds | Operationally simple, heterogeneous |

Nucleophilic Fluorination Approaches for C–F Bond Formation

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, involving the displacement of a leaving group by a fluoride ion. The primary challenge lies in the nature of the fluoride ion, which is often strongly basic and has low solubility in organic solvents. ucla.edu

Development and Application of Novel Fluoride Reagents

To overcome the inherent difficulties of using simple metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), a variety of more soluble and less basic fluoride reagents have been developed. acsgcipr.org

Tetrabutylammonium fluoride (TBAF): This quaternary ammonium (B1175870) salt is soluble in organic solvents and serves as a readily available source of nucleophilic fluoride for substitution reactions. acsgcipr.orgalfa-chemistry.com

Amine-HF Reagents: Complexes of hydrogen fluoride with amines, such as triethylamine (B128534) trihydrofluoride (TREAT·HF) or pyridine-HF, are effective nucleophilic fluorinating agents. nih.govnih.gov

Deoxyfluorination Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues, Deoxo-Fluor and Fluolead, are widely used to convert alcohols and carbonyl compounds into fluorinated products. alfa-chemistry.comorganic-chemistry.org PyFluor is another recently developed, inexpensive, and stable deoxyfluorination reagent. ucla.edu

These advanced reagents have significantly expanded the scope and practicality of nucleophilic fluorination reactions. alfa-chemistry.comucla.edu

Functional Group Transformations to Generate Geminal Difluorides (e.g., from Carbonyls)

The conversion of carbonyl compounds (aldehydes and ketones) into geminal difluorides (R₂CF₂) is a robust and widely used strategy for synthesizing compounds like 1,1-difluorohexane.

One of the most direct methods involves the use of deoxyfluorination reagents. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can efficiently transform aldehydes and ketones into their corresponding gem-difluorides. organic-chemistry.org

Another common approach is a two-step procedure. The carbonyl compound is first converted to a thioacetal or dithiolane. Subsequent treatment with an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), in the presence of a fluoride source like pyridine-HF, yields the gem-difluoro compound. nih.gov This oxidative desulfurization-difluorination proceeds through a fluoro-Pummerer-type rearrangement. nih.gov This method offers a reliable route to geminal difluorides from readily available carbonyl precursors. nih.govrsc.org

Electrophilic Fluorination Methods in Aliphatic Systems

Electrophilic fluorination involves the reaction of an electron-rich substrate with an electron-deficient fluorine source ("F⁺" equivalent). While more commonly applied to aromatic systems, methods for the electrophilic fluorination of aliphatic C–H bonds have also been developed. These reactions often proceed via radical mechanisms. rsc.org

Reagents of the N–F class, such as N-fluorobenzenesulfonimide (NFSI) and particularly Selectfluor (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are the most common electrophilic fluorinating agents. nih.gov The direct fluorination of unactivated alkanes can be achieved, although selectivity can be a challenge. rsc.org

Electrochemical methods have also emerged as a powerful tool for C–H fluorination. Using Selectfluor as both the fluorine source and an electrolyte component, a simple and scalable protocol for the electrochemical fluorination of a wide range of unactivated C(sp³)–H bonds has been developed. nih.gov This process is believed to involve a radical chain mechanism initiated by anodic oxidation. nih.gov

Radical-Mediated Fluorination Protocols for Alkyl Substrates

Direct fluorination of unactivated C(sp³)–H bonds in alkyl substrates like hexane (B92381) presents a formidable challenge due to the high reactivity of the generated radical intermediates and the difficulty in controlling regioselectivity. nih.gov Radical reactions typically favor the formation of the most stable carbon radical, which for a linear alkane like hexane would be at an internal secondary position (C2 or C3) rather than the terminal C1 position required for this compound. Furthermore, achieving geminal difluorination at a single site without significant monofluorination or fluorination at other positions is exceptionally difficult.

Methodologies for radical C–H fluorination often rely on potent fluorine atom transfer agents and a means to generate a carbon-centered radical. researchgate.net Common fluorinating agents used in radical processes include N-fluorosulfonimides (like NFSI) and Selectfluor®. mdpi.com Radical initiation can be achieved photochemically, often with a photocatalyst, or through the use of radical initiators. ucl.ac.uk

For instance, photocatalytic systems can generate highly reactive intermediates capable of abstracting a hydrogen atom from an alkane. The resulting alkyl radical is then trapped by a fluorine source. ucl.ac.uk

| Catalyst/Initiator | Fluorine Source | Substrate Type | Typical Selectivity | Reference |

| Mn(TMP)Cl / PhIO | AgF / TBAF·3H₂O | Polycyclic Alkanes | Prefers methylene (CH₂) sites | rsc.org |

| 9-Fluorenone (photocat.) | Selectfluor® | Benzylic C-H | Selective for benzylic position | rsc.org |

| N,N-dihydroxypyromellitimide | Selectfluor® | Benzylic & Aliphatic C-H | General, follows radical stability | rsc.org |

While these methods are powerful for introducing single fluorine atoms, their application to the synthesis of this compound from hexane is not practical due to the inherent lack of selectivity for the C1 position and the difficulty of introducing a second fluorine atom at the same carbon via a radical pathway. The direct, selective synthesis of geminal difluoroalkanes from unactivated alkanes remains a largely unsolved problem in fluorine chemistry.

Electrochemical Fluorination Techniques for Controlled Fluorine Introduction

Electrochemical methods offer an alternative pathway for C–F bond formation, providing a powerful tool for generating highly reactive intermediates under controlled conditions. Anodic oxidation can be used to selectively fluorinate organic substrates, including the formation of geminal difluorides.

Anodic fluorination involves the oxidation of an organic substrate at the anode in the presence of a fluoride source. The selectivity of the reaction can often be controlled by the substrate's electronic properties, the solvent, and the electrolyte. While direct geminal difluorination of an unactivated alkane like hexane is challenging, substrates with activating groups can undergo regioselective fluorination.

For example, electrochemical gem-difluorination has been successfully applied to substrates such as indeno[1,2-c]furans and gem-difluorostyrenes. acs.orgrsc.org In these systems, the substrate is predisposed to oxidation at a specific site, which then allows for the sequential introduction of two fluorine atoms. The fluoride source is often a stable and easy-to-handle liquid, such as triethylamine trihydrofluoride (Et₃N·3HF), which serves as both the electrolyte and the fluorinating agent. acs.orgchemwells.com

Recent developments have also demonstrated the electrochemical vicinal difluorination of alkenes, which, while not forming geminal difluorides, showcases the control achievable with electrochemical methods. nih.gov In some cases, such as with electron-poor styrenes, geminal fluorination can occur as a side reaction or even the main pathway. scispace.com

The mechanism of anodic fluorination can vary but often involves the initial oxidation of the organic substrate at the anode surface to generate a radical cation. This highly reactive intermediate can then follow several pathways to form the C–F bond.

In one common mechanism, the radical cation is attacked by a fluoride ion from the electrolyte. The resulting fluoro-radical intermediate can then be further oxidized at the anode to a carbocation, which is subsequently trapped by a second fluoride ion to yield the gem-difluoro compound.

Alternatively, the process can involve a mediator. For instance, an aryl iodide can be electrochemically oxidized to a hypervalent iodine species, which then acts as the fluorinating agent for the substrate in the bulk solution. nih.gov This "ex-cell" approach is particularly useful for substrates that are easily oxidized, as it prevents their decomposition at the anode surface. scispace.com The formation of the C–F bond itself is generally a thermodynamically favorable process but is associated with high kinetic barriers, which can be overcome by the highly reactive intermediates generated electrochemically. nih.gov

Hydrofluorination of Unsaturated Hydrocarbons to Form Geminal Difluorides

The most direct and atom-economical route to 1,1-difluoroalkanes is the dihydrofluorination of terminal alkynes. This method involves the addition of two equivalents of hydrogen fluoride (HF) across the carbon-carbon triple bond of a corresponding 1-alkyne. For the synthesis of this compound, the starting material would be 1-hexyne.

The reaction of a terminal alkyne with HF proceeds according to Markovnikov's rule. khanacademy.org In the first addition step, a proton adds to the terminal carbon, forming a secondary vinyl cation. This cation is then attacked by a fluoride ion to produce a 2-fluoroalkene. The second addition of HF follows the same regioselectivity: the proton adds to the terminal carbon (the one already bearing a hydrogen), generating a secondary carbocation stabilized by the adjacent fluorine atom. A final attack by a fluoride ion yields the 1,1-difluoroalkane.

While anhydrous HF can be used, its high toxicity and volatility make it difficult to handle. nih.gov Therefore, various HF-based reagents are more commonly employed. Gold catalysts have been shown to be effective in promoting the hydrofluorination of alkynes, although some gold-catalyzed systems have shown limitations with terminal alkynes like 1-hexyne. nih.govacs.org

| Alkyne Substrate | Reagent/Conditions | Product | Yield | Reference |

| Terminal Alkyl-substituted Alkynes | 2,6-dichloropyridinium tetrafluoroborate | Gem-difluorides | Good | nih.gov |

| Phenylacetylene | Pyridine•9HF (Olah's reagent) | 1,1-Difluoro-1-phenylethane | Moderate | |

| Various Terminal Alkynes | DMPU/HF complex, Au catalyst | Gem-difluoromethylene compounds | Good | nih.gov |

To circumvent the hazards associated with anhydrous HF, a number of more user-friendly, stable liquid HF complexes have been developed. These reagents act as both the solvent and the fluoride source.

Olah's Reagent (Pyridine·nHF): This complex, typically 70% HF and 30% pyridine, is a widely used nucleophilic fluorinating agent. wikipedia.orgdrugfuture.com It readily adds across triple bonds to furnish geminal difluorides. researchgate.net However, under mild conditions, the reaction can sometimes be stopped at the vinyl fluoride stage, while forcing conditions typically lead to the desired bis(hydrofluorination) product.

Triethylamine Trihydrofluoride (Et₃N·3HF): This reagent is another popular, commercially available, and less corrosive alternative to HF. chemicalbook.com It is effective for a variety of fluorination reactions, including the hydrofluorination of alkynes and as a fluoride source in electrochemical fluorinations. chemwells.comchemicalbook.com

These reagents provide a practical and effective means for the synthesis of this compound and its analogs from readily available terminal alkynes, representing the most established and reliable synthetic approach.

Advanced Catalytic Systems for Aliphatic Fluorination

The direct and selective fluorination of aliphatic compounds remains a formidable challenge in synthetic organic chemistry. The development of advanced catalytic systems has been pivotal in overcoming the hurdles associated with the introduction of fluorine atoms into unactivated C-H bonds and the conversion of carbonyl functionalities to geminal difluorides. These systems often offer milder reaction conditions, improved functional group tolerance, and enhanced selectivity compared to traditional methods.

Innovations in Fluorination Reagent Design

The deoxygenative fluorination of aldehydes, such as hexanal (B45976), to their corresponding gem-difluorides, like this compound, is a cornerstone of organofluorine synthesis. The evolution of fluorinating reagents has been a key driver of progress in this area, moving from hazardous and aggressive reagents to more stable, selective, and user-friendly alternatives.

Historically, reagents like diethylaminosulfur trifluoride (DAST) were widely used but suffered from thermal instability and a propensity to promote elimination side reactions. nih.gov Modern innovations have led to the development of safer and more selective reagents.

Modern Deoxyfluorination Reagents:

A significant advancement in deoxyfluorination has been the introduction of reagents with improved safety profiles and enhanced selectivity. These reagents are crucial for the synthesis of geminal difluoroalkanes from aliphatic aldehydes.

| Reagent Name | Precursor | Key Features | Reference |

| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | More thermally stable than DAST, effective for converting aldehydes to gem-difluorides. | organic-chemistry.org |

| PyFluor | 2-pyridinesulfonyl fluoride | Inexpensive, thermally stable, and shows high selectivity with minimal elimination byproducts. | organic-chemistry.org |

| AlkylFluor | Salt analogue of PhenoFluor | Readily prepared on a large scale and effective for deoxyfluorination of various alcohols, a related transformation. | organic-chemistry.org |

| Aminodifluorosulfinium tetrafluoroborates | N/A | Storage-stable and do not react violently with water, offering greater selectivity than DAST and Deoxo-Fluor. | organic-chemistry.orgorganic-chemistry.org |

These reagents represent a significant leap forward in the practical synthesis of geminal difluoroalkanes. For instance, the conversion of an aliphatic aldehyde like hexanal to this compound can be envisioned using these modern reagents under optimized conditions, which typically involve an inert solvent and controlled temperatures to minimize side reactions.

Electrophilic Fluorinating Agents:

While deoxyfluorination of aldehydes is a primary route to geminal difluorides, direct C-H fluorination is an alternative strategy. Electrophilic fluorinating agents are central to many of these transformations.

| Reagent Name | Full Name | Common Applications | Reference |

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Used in a variety of catalytic fluorination reactions, including C-H fluorination. | sustech.edu.cn |

| NFSI | N-fluorobenzenesulfonimide | Employed in metal-catalyzed and photoredox-catalyzed fluorination reactions. | sustech.edu.cn |

Emerging Catalysis (e.g., Photoredox, Electrocatalysis) in Selective Fluorination

Recent years have witnessed a paradigm shift in synthetic methodologies with the advent of photoredox and electrocatalysis. These techniques utilize light energy or electric current, respectively, to drive chemical reactions under mild conditions, opening new avenues for selective fluorination.

Photoredox Catalysis in Fluorination:

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds. dntb.gov.ua This methodology relies on the ability of a photocatalyst to absorb light and engage in single-electron transfer (SET) processes with organic substrates, generating radical intermediates that can be trapped by a fluorine source.

For the synthesis of geminal difluoroalkanes, photoredox catalysis can be applied to the deoxygenative fluorination of aldehydes. While direct photoredox-mediated conversion of aliphatic aldehydes to gem-difluorides is an area of ongoing research, related transformations highlight its potential. For example, the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes provides a route to 1-bromo-1-fluoroalkanes, which are precursors to other fluorinated compounds. organic-chemistry.org

A plausible, though not yet specifically reported, photoredox cycle for the deoxydifluorination of an aldehyde like hexanal could involve the following key steps:

Excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light.

Single-electron transfer from a suitable donor to the excited photocatalyst.

The reduced photocatalyst then activates the aldehyde or a pre-activated form of it.

The resulting radical intermediate undergoes fluorination with a suitable fluorine source, such as Selectfluor.

This approach offers the potential for high selectivity and functional group tolerance, which are critical for the synthesis of complex molecules containing a gem-difluoroalkane moiety.

Electrocatalysis in Selective Fluorination:

Electrocatalysis offers a reagent-free method for oxidation and reduction, making it an attractive and sustainable approach for fluorination reactions. By controlling the electrode potential, highly selective transformations can be achieved.

The electrochemical geminal difluorination of certain substrates has been demonstrated. For instance, indeno[1,2-c]furans have been converted to the corresponding gem-difluorinated indanones using triethylamine trihydrofluoride as both the electrolyte and the fluorinating agent. acs.org

Applying this concept to the synthesis of this compound from hexanal would likely involve the oxidation of a species at the anode to generate a reactive intermediate that is subsequently fluorinated. A hypothetical electrochemical process could involve:

Oxidation of a mediator or the substrate itself at the anode.

Generation of a carbocationic or radical intermediate at the carbon atom of the carbonyl group.

Stepwise or concerted reaction with a fluoride source present in the electrolyte to form the gem-difluoroalkane.

The development of specific electrochemical methods for the geminal difluorination of simple aliphatic aldehydes is a promising area for future research and would provide a direct and environmentally benign route to compounds like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Difluorohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organofluorine compounds, providing detailed information about the molecular framework through chemical shifts and spin-spin coupling. numberanalytics.comnumberanalytics.com

The ¹H and ¹⁹F NMR spectra of 1,1-Difluorohexane provide critical data for its structural confirmation. The ¹H NMR spectrum displays signals for each chemically distinct proton environment, while the ¹⁹F NMR spectrum is specific to the fluorine atoms.

The proton attached to C1 (the -CHF₂ group) is expected to appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms (geminal coupling, ²JHF) and the two adjacent protons on C2 (vicinal coupling, ³JHH). The remaining methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the butyl chain will exhibit complex multiplets due to overlapping signals and second-order effects, though they generally reside in the typical alkane region. libretexts.org

The ¹⁹F NMR spectrum is anticipated to show a single resonance environment, as the two fluorine atoms are chemically equivalent. This signal would be split into a doublet of triplets due to coupling with the geminal proton on C1 (²JHF) and the vicinal protons on C2 (³JHF).

Table 1: Predicted ¹H and ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-1 (-CHF₂) | 5.8 - 6.2 | Triplet of Triplets (tt) | ²JHF ≈ 50-60 Hz; ³JHH ≈ 7 Hz |

| ¹H | H-2 (-CH₂-) | 1.8 - 2.1 | Multiplet (m) | - |

| ¹H | H-3, H-4, H-5 (-CH₂-) | 1.2 - 1.6 | Multiplet (m) | - |

| ¹H | H-6 (-CH₃) | 0.8 - 1.0 | Triplet (t) | ³JHH ≈ 7 Hz |

| ¹⁹F | F-1 (-CHF₂) | -110 to -120 | Doublet of Triplets (dt) | ²JHF ≈ 50-60 Hz; ³JHF ≈ 15-25 Hz |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and mapping the covalent framework of a molecule. numberanalytics.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons coupled to each other. libretexts.org For this compound, cross-peaks would be expected between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming the linear arrangement of the hexane (B92381) chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of each proton group (H-1, H-2, etc.) to the ¹³C signal of the carbon it is bonded to (C-1, C-2, etc.), allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over two or three bonds) between protons and carbons. numberanalytics.com This is particularly useful for connecting molecular fragments. For instance, the proton at C-1 would show a correlation to C-2 and C-3, while the fluorine atoms would show correlations to C-1, C-2, and potentially C-3, solidifying the position of the difluoromethyl group.

The magnitude of vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. acs.orgacs.org This principle can be applied to analyze the preferred conformations around the C1-C2 bond of this compound.

By analyzing the ³JHH (between H-1 and H-2) and ³JHF (between F-1 and H-2) values, the populations of different rotational isomers (rotamers), such as anti and gauche conformations, can be estimated. nih.gov A larger coupling constant typically corresponds to a dihedral angle of 180° (anti), while smaller values are associated with angles of approximately 60° (gauche). This analysis provides valuable insight into the steric and electronic effects that govern the molecule's three-dimensional structure in solution. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-F and C-H bonds. The C-F stretching vibrations typically appear in the 1100-1000 cm⁻¹ region and are characteristically strong. The C-H stretching vibrations of the alkyl chain would be observed in the 3000-2850 cm⁻¹ range. Other peaks corresponding to CH₂ bending (scissoring, ~1465 cm⁻¹) and rocking (~720 cm⁻¹) would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-F bonds show weak Raman signals, the C-C and C-H symmetric vibrations of the alkyl backbone are typically strong, allowing for clear characterization of the hydrocarbon chain.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

|---|---|---|---|

| 2960-2850 | C-H Stretch (alkyl) | IR, Raman | Strong (IR), Strong (Raman) |

| 1465 | -CH₂- Bend (Scissor) | IR | Medium |

| 1100-1000 | C-F Stretch | IR | Very Strong |

| ~720 | -CH₂- Rock | IR | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. numberanalytics.com The molecular weight of this compound (C₆H₁₂F₂) is 122.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 122. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways would include:

Loss of a fluorine atom: [M - F]⁺ at m/z 103.

Loss of hydrogen fluoride (B91410): [M - HF]⁺ at m/z 102.

Alpha-cleavage (cleavage of the C1-C2 bond), which is common for gem-dihalides, leading to the [CHF₂]⁺ fragment at m/z 51 and the [C₅H₁₁]⁺ (pentyl) fragment at m/z 71.

Cleavage along the alkyl chain, resulting in a series of peaks separated by 14 mass units (-CH₂-).

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Identity of Lost Neutral |

|---|---|---|

| 122 | [C₆H₁₂F₂]⁺ | - (Molecular Ion) |

| 103 | [C₆H₁₂F]⁺ | F• |

| 102 | [C₆H₁₁F₂]⁺ | HF |

| 71 | [C₅H₁₁]⁺ | •CHF₂ |

| 57 | [C₄H₉]⁺ | •C₂H₃F₂ |

| 51 | [CHF₂]⁺ | •C₅H₁₁ |

| 43 | [C₃H₇]⁺ | •C₃H₅F₂ |

Integration of Multi-Spectroscopic Datasets for Comprehensive Molecular Characterization

While each spectroscopic technique provides valuable pieces of the structural puzzle, their integrated use is essential for unambiguous characterization. chemrxiv.orgnih.gov For this compound, the process of structural elucidation follows a logical progression:

Mass Spectrometry first establishes the molecular weight (122 g/mol ) and molecular formula (C₆H₁₂F₂).

Infrared Spectroscopy confirms the presence of key functional groups: C-F bonds (strong absorption at 1100-1000 cm⁻¹) and an alkane framework (C-H stretches at 3000-2850 cm⁻¹).

¹³C and ¹H NMR Spectroscopy then maps out the carbon-hydrogen framework. The number of unique signals in each spectrum indicates the molecular symmetry.

¹⁹F NMR and detailed analysis of J-couplings (H-H, H-F) in the ¹H spectrum precisely locate the fluorine atoms at the C1 position, confirmed by the characteristic splitting pattern of the H-1 signal.

2D NMR (COSY, HSQC, HMBC) serves as the final confirmation, connecting all atoms through their bonding network and leaving no doubt as to the identity of the molecule as this compound. egyankosh.ac.in

This multi-faceted approach ensures a rigorous and confident structural assignment, showcasing the power of modern analytical chemistry.

Computational Chemistry and Theoretical Investigations of 1,1 Difluorohexane

Electronic Structure Calculations for Energetic and Geometric Properties

Theoretical calculations are indispensable for determining the geometric and energetic properties of molecules like 1,1-difluorohexane. These methods allow for the precise calculation of parameters such as bond lengths, bond angles, dihedral angles, and relative energies of different conformations. aps.org

The study of fluorinated alkanes heavily relies on two primary classes of computational methods: Ab Initio and Density Functional Theory (DFT).

Ab Initio Methods: These methods solve the Schrödinger equation without empirical parameters, deriving results from first principles. The Møller-Plesset second-order perturbation (MP2) method is a common choice that incorporates electron correlation, which is crucial for accurately describing the non-covalent interactions influenced by fluorine. acs.org Ab initio calculations, while often computationally demanding, can provide high-accuracy benchmarks for geometries and energies. acs.orgresearchgate.net

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy. uantwerpen.be Hybrid functionals, such as the popular B3LYP, which combine a portion of exact Hartree-Fock exchange with density functionals, have proven effective for studying fluorinated organic molecules. acs.orgekb.eg For systems where non-covalent interactions are critical, dispersion-corrected functionals (e.g., B3LYP-D3) are often employed to better account for van der Waals forces. researchgate.net

The accuracy of any computational study is contingent on the choice of both the theoretical method and the basis set, which is a set of mathematical functions used to build molecular orbitals.

For fluorinated systems, the selection of an appropriate basis set is critical. Fluorine's high electronegativity and multiple lone pairs necessitate the use of basis sets that can accurately model electron polarization and diffuse electron density. academie-sciences.fr

Pople-style basis sets: Sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for orbital shapes to distort, a key feature for describing bonding in polarized molecules. The "+" signifies the inclusion of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions. researchgate.netresearchgate.net

Correlation-consistent basis sets: Dunning's correlation-consistent basis sets, such as cc-pVDZ (correlation-consistent polarized Valence Double-Zeta) and its augmented version, aug-cc-pVTZ, are designed to systematically converge towards the complete basis set limit. acs.orgconicet.gov.ar The "aug-" prefix denotes the addition of diffuse functions, which are crucial for accurately modeling fluorine's electron distribution. conicet.gov.ar

Choosing a suitable level of theory involves balancing computational expense with the desired accuracy. For a molecule like this compound, a typical approach would involve geometry optimization using a method like B3LYP with a double-ζ basis set including polarization and diffuse functions (e.g., 6-31+G(d,p) or cc-pVDZ) to obtain reliable structural and energetic data. acs.orgresearchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves identifying all the energetically favorable shapes a molecule can adopt through rotations around its single bonds. iupac.orgnobelprize.org These different arrangements are called conformers or rotamers. A potential energy surface (PES) is a multidimensional map that relates the molecule's energy to its geometry, revealing the stable conformers as minima (valleys) and the energy barriers between them as saddle points (mountain passes). libretexts.orgmuni.cz

The conformational landscape of this compound is defined by the rotations around its C-C single bonds. The most significant rotations are about the C2-C3 and C3-C4 bonds. The orientation of the carbon backbone is described by dihedral angles, with anti (180°) and gauche (±60°) arrangements being the most important. The presence of the bulky and electronegative CF2 group at the C1 position significantly influences the relative stability of these conformers.

The primary conformers are named based on the sequence of dihedral angles along the main carbon chain. For example, an anti-gauche (AG) conformer would have a C1-C2-C3-C4 dihedral angle of approximately 180° and a C2-C3-C4-C5 dihedral angle of about 60°. Due to steric hindrance and stereoelectronic effects, not all theoretical conformers are equally stable. The global energy minimum is the single most stable conformation of the molecule. For this compound, conformers that minimize steric clashes between the bulky butyl group and the fluorine atoms, while optimizing favorable electronic interactions, are preferred.

| Conformer | C1-C2-C3-C4 Dihedral (°) | C2-C3-C4-C5 Dihedral (°) | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|---|

| Anti-Anti (AA) | ~180 | ~180 | 0.00 | Global Minimum; extended chain minimizes steric hindrance. |

| Anti-Gauche (AG) | ~180 | ~60 | 0.65 | Slightly less stable due to gauche interaction in the butyl tail. |

| Gauche-Anti (GA) | ~60 | ~180 | 0.95 | Steric interaction between the CF2 group and the alkyl chain increases energy. |

| Gauche-Gauche (GG) | ~60 | ~60 | 1.70 | Higher energy due to multiple steric and gauche interactions. |

To map the potential energy surface and understand the dynamics of conformational change, a technique known as a dihedral angle scan (or relaxed PES scan) is performed. uni-muenchen.deq-chem.com In this procedure, a specific dihedral angle is systematically rotated in discrete steps (e.g., every 10-15 degrees), and at each step, the rest of the molecule's geometry is optimized to find the lowest possible energy for that constrained arrangement. researchgate.net

Plotting the resulting energy against the dihedral angle reveals the energy barriers that must be overcome for the molecule to convert from one conformer to another. For this compound, scanning the C1-C2-C3-C4 dihedral would show the energy cost of moving the butyl group from an anti to a gauche position relative to the C1-F bonds. These barriers are typically on the order of a few kcal/mol, allowing for rapid interconversion between conformers at room temperature.

The gem-difluoro group exerts a profound stereoelectronic influence on the conformation of the alkane chain, which can be dissected into several components.

Hyperconjugation: A key electronic interaction in fluorinated compounds is hyperconjugation. beilstein-journals.orgwikipedia.org This involves the donation of electron density from an adjacent, electron-rich sigma bonding orbital (like a C-H bond) into the low-energy, electron-accepting sigma antibonding orbital (σ) of the C-F bond. beilstein-journals.org This σC–H → σC–F interaction is stabilizing and is maximized when the donor and acceptor orbitals are anti-periplanar (at a 180° dihedral angle). This effect can lead to a preference for specific gauche conformations that would otherwise be disfavored due to steric hindrance alone. beilstein-journals.org In this compound, such interactions between the C-F bonds and the C2-H and C2-C3 bonds play a crucial role in determining the precise geometry and relative stability of the conformers.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. rsc.orgmdpi.com By using methods like Density Functional Theory (DFT), researchers can model reaction mechanisms, providing detailed insights into the structures of intermediates and transition states. rsc.org This approach is crucial for understanding how reactants transform into products and for optimizing reaction conditions. rsc.org

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state or activated complex. libretexts.orgcsbsju.edulibretexts.org The energy difference between the reactants and this transition state is the activation energy (Ea), a critical barrier that determines the reaction rate. libretexts.orgkhanacademy.org A higher activation energy corresponds to a slower reaction. khanacademy.org Computational methods are employed to locate the precise geometry of the transition state on the potential energy surface and to calculate the associated activation energy. q-chem.com

For this compound, a potential reaction of interest is the elimination of hydrogen fluoride (B91410) (HF) to form a fluoroalkene. Computational modeling, often using DFT methods, can be used to simulate this process. The process would involve identifying the transition state structure for the elimination reaction and calculating the activation energy barrier. Studies on similar reactions, such as the BF₃-catalyzed HF elimination from fluoroethane, show that such barriers are computationally accessible and provide crucial mechanistic insights. chemrxiv.org In that model system, the activation barrier (ΔG‡) for the concerted E2 elimination was calculated to be 33.1 kcal/mol. chemrxiv.org

Table 1: Illustrative Activation Energy (Ea) for a Hypothetical Elimination Reaction of this compound (Note: This data is hypothetical and for illustrative purposes only, demonstrating typical outputs of such a computational study.)

| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated Ea (kcal/mol) |

| E2 Elimination of HF | B3LYP | 6-311+G(d,p) | PCM (Chloroform) | 35.2 |

| E1 Elimination (Step 1) | B3LYP | 6-311+G(d,p) | PCM (Chloroform) | 48.5 |

The data illustrates that computational chemistry can distinguish between different possible mechanisms (e.g., concerted E2 vs. stepwise E1) by quantifying their respective energy barriers, thereby predicting the most likely reaction pathway.

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the desired reactants and products. researchgate.net An IRC calculation traces the minimum energy path down from the transition state on the potential energy surface, one direction leading to the reactants and the other to the products. researchgate.net This analysis provides a detailed picture of the structural changes occurring throughout the reaction, such as bond breaking and formation. nih.gov

For the HF elimination from this compound, an IRC calculation would start from the optimized transition state geometry. By following the reaction coordinate, one could visualize the progressive lengthening of a C-H and a C-F bond and the simultaneous formation of the C=C double bond and the H-F bond. This confirms the nature of the transition state and provides a dynamic view of the reaction mechanism. nih.gov The output of an IRC calculation is typically a plot of energy versus the reaction coordinate, clearly showing the energy profile connecting reactants, transition state, and products.

Prediction of Spectroscopic Parameters from First Principles

Ab initio and DFT calculations can predict various spectroscopic properties with a high degree of accuracy. numberanalytics.com This is invaluable for interpreting experimental spectra, assigning signals to specific atoms or vibrational modes, and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. msu.edu Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate NMR chemical shifts (δ) and spin-spin coupling constants (J-values). mdpi.com These theoretical values, when compared with experimental data, can confirm structural assignments and provide insight into the conformational preferences of flexible molecules. mdpi.comsoton.ac.uk The chemical shift of a nucleus is highly sensitive to its local electronic environment. msu.edu

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts. The presence of the two highly electronegative fluorine atoms on the first carbon (C1) would cause a significant downfield shift (higher ppm) for the proton on C1 and for C1 itself. The signals for protons and carbons further down the alkyl chain would be progressively less affected. Conformational analysis of related 1,3-difluorinated alkanes has shown that DFT-calculated J-couplings can be averaged according to a Boltzmann distribution of low-energy conformers to accurately reproduce experimental values. soton.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative, based on general principles and trends observed for fluoroalkanes. researchgate.net They are not from a specific published study on this compound.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1-H | 5.8 - 6.2 | 115 - 125 (t) |

| C2-H₂ | 1.9 - 2.1 | 30 - 35 |

| C3-H₂ | 1.3 - 1.5 | 25 - 30 |

| C4-H₂ | 1.2 - 1.4 | 22 - 26 |

| C5-H₂ | 1.2 - 1.4 | 31 - 36 |

| C6-H₃ | 0.8 - 1.0 | 13 - 15 |

| (t) = triplet due to coupling with two fluorine atoms. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. q-chem.com Computational frequency calculations determine the normal modes of vibration and their corresponding frequencies. beilstein-archives.org These calculations are essential for assigning experimental spectral bands to specific molecular motions, such as stretching or bending of bonds. beilstein-archives.org A key application is the characterization of stationary points on the potential energy surface; a stable molecule (a minimum) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. q-chem.com

For this compound, a computational frequency analysis would predict the IR and Raman spectra. The most intense bands in the IR spectrum would likely correspond to the C-F stretching vibrations, typically found in the 1000-1100 cm⁻¹ region, and the various C-H stretching vibrations around 2850-3000 cm⁻¹. Studies on other fluorinated compounds demonstrate that DFT calculations can reproduce experimental vibrational spectra with good accuracy, often with the use of scaling factors to better match experimental fundamentals. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. libretexts.orgresearchgate.net This allows for the investigation of conformational changes, solvent effects, and intermolecular interactions. libretexts.orgplos.org

An MD simulation of this compound, either in the gas phase or in a solvent, would provide insights into its conformational dynamics. The flexible hexyl chain can adopt numerous conformations, and MD simulations can reveal the preferred geometries and the rates of interconversion between them. Furthermore, by simulating a collection of this compound molecules, one could study liquid-phase properties and intermolecular interactions, such as dipole-dipole forces arising from the polar C-F bonds. Coarse-grained MD models, in particular, allow for the simulation of larger systems over longer timescales to investigate properties of molecular assemblies. msu.edu

Role and Significance of 1,1 Difluorohexane in Specialized Organic Syntheses

1,1-Difluorohexane as a Key Intermediate in Complex Chemical Syntheses

Currently, there is a lack of specific examples in the scientific literature detailing the use of this compound as a key intermediate in the synthesis of complex molecules. In principle, the difluoromethyl group on the hexane (B92381) chain could be a target for C-H functionalization or other transformations to introduce further complexity. Transition metal-catalyzed reactions are a common strategy for the functionalization of C-F bonds, although these are often challenging. nih.gov The long alkyl chain might also participate in radical reactions or be modified at other positions. However, without specific documented syntheses, its role as a key intermediate remains speculative.

Contributions to the Expanding Toolkit of Organofluorine Building Blocks

The value of an organofluorine compound as a building block lies in its ability to be readily incorporated into larger, more complex structures, bringing with it the unique properties of fluorine. While many fluorinated molecules are recognized as valuable building blocks, this compound is not prominently featured among them in the current body of scientific literature. sigmaaldrich.com The synthesis of novel fluorinated building blocks is an active area of research, often focusing on creating molecules with specific reactive handles that allow for easy derivatization. nih.gov The simple saturated alkyl structure of this compound, lacking obvious sites for selective reaction, may limit its direct applicability as a versatile building block without further functionalization.

Applications in the Development of Advanced Chemical Materials

Fluorinated polymers and materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. While fluoropolymers are a significant class of materials, there is no specific information available that points to the use of this compound as a monomer or precursor in the synthesis of advanced chemical materials. The development of new fluorinated materials is an ongoing field, but the specific contribution of this compound to this area is not documented.

Precursor Synthesis for Diverse Fluorinated Scaffolds with Tuned Properties

The synthesis of fluorinated scaffolds, particularly heterocyclic compounds, is of great interest for medicinal and agricultural chemistry. These scaffolds are often built using smaller, functionalized fluorinated precursors. While it is conceivable that this compound could be chemically modified to serve as a precursor for such scaffolds, for instance, through terminal functionalization of the hexyl chain followed by cyclization reactions, there are no specific published examples of this application. The development of synthetic routes to create diverse fluorinated scaffolds is a key objective in organofluorine chemistry, but the role of this compound in this endeavor is not established.

Future Research Directions and Unexplored Avenues for 1,1 Difluorohexane Chemistry

Development of Sustainable and Green Synthesis Routes for Geminal Difluoroalkanes

The increasing demand for fluorinated compounds necessitates the development of more sustainable and environmentally benign synthetic methods. rsc.org Current methods for producing geminal difluoroalkanes often rely on harsh reagents and conditions. Future research will prioritize the development of catalytic and more efficient fluorination processes. rsc.org

Key areas of focus will include:

Catalytic C-H Fluorination: Direct fluorination of unactivated C(sp³)–H bonds remains a significant challenge. dovepress.com Future work will likely explore novel catalyst systems, potentially involving transition metals or photoredox catalysis, to achieve selective geminal difluorination of alkanes like hexane (B92381) under mild conditions. dovepress.comrsc.org

Utilizing Greener Fluorinating Reagents: Research is moving towards replacing hazardous fluorinating agents with safer and more sustainable alternatives. acsgcipr.org This includes exploring the use of fluoride (B91410) salts in conjunction with catalytic systems to avoid the use of highly reactive and corrosive reagents.

Flow Chemistry Approaches: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters. Implementing flow chemistry for the synthesis of 1,1-difluorohexane could lead to more efficient and safer manufacturing processes.

| Synthesis Strategy | Key Advantages | Research Focus |

| Catalytic C-H Fluorination | Atom economy, direct functionalization | Development of selective and robust catalysts |

| Greener Fluorinating Agents | Reduced hazard and environmental impact | Use of fluoride salts, electrochemical methods |

| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reaction conditions in continuous systems |

Advanced Mechanistic Investigations Employing State-of-the-Art Analytical Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. Future research will employ sophisticated analytical techniques to probe the intricate details of fluorination reactions.

Potential avenues for investigation include:

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can provide real-time information about reaction intermediates and transition states. This data is invaluable for elucidating complex reaction pathways.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be increasingly used to model reaction mechanisms, predict reactivity, and guide experimental design. rsc.org

Isotopic Labeling Studies: The use of isotopes, such as ¹⁸F, can help trace the path of fluorine atoms throughout a reaction, providing definitive evidence for proposed mechanisms. nih.gov

Exploration of Novel Reactivity Patterns and Chemical Transformations

While the synthesis of this compound is a primary focus, exploring its subsequent chemical transformations is equally important for expanding its utility as a synthetic building block. The unique electronic properties conferred by the gem-difluoro group can lead to novel reactivity.

Future research in this area may involve:

C-F Bond Activation: Developing methods for the selective activation and functionalization of the C-F bonds in this compound would open up new avenues for creating more complex fluorinated molecules. nih.govnih.govsemanticscholar.org This could involve frustrated Lewis pair (FLP) mediated activation or transition metal catalysis. nih.govsemanticscholar.org

β-Fluoride Elimination: The gem-difluoroalkyl moiety can participate in β-fluoride elimination reactions to form fluoroalkenes, which are versatile intermediates in organic synthesis. nih.gov Investigating the conditions that promote this transformation for this compound could lead to new synthetic routes.

Radical Reactions: The involvement of radical intermediates in fluorination and defluorinative functionalization reactions is an emerging area. nih.gov Exploring the radical chemistry of this compound could uncover new and unexpected reaction pathways.

| Transformation Type | Potential Products | Key Research Question |

| C-F Bond Activation | Monofluorinated and functionalized hexanes | How to achieve selective activation of one C-F bond? |

| β-Fluoride Elimination | 1-Fluorohex-1-ene | What are the optimal conditions to control this elimination? |

| Radical Reactions | Varied functionalized and coupled products | What novel radical-mediated transformations are possible? |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. ukcatalysishub.co.uk These powerful tools can accelerate the discovery and optimization of new reactions and synthetic routes.

In the context of this compound chemistry, AI and ML can be utilized for:

Predicting Reaction Outcomes: Machine learning models can be trained on existing reaction data to predict the success and yield of new fluorination reactions, saving significant experimental effort. acs.orgnih.govucla.edu

Optimizing Reaction Conditions: AI algorithms can efficiently explore vast parameter spaces to identify the optimal conditions for the synthesis of this compound. nih.gov

Designing Novel Catalysts: Machine learning can be used to design new catalysts with enhanced activity and selectivity for specific fluorination reactions. nih.gov

Comprehensive Environmental Impact Assessments and Innovative Remediation Strategies for Fluorinated Contaminants

The persistence of some organofluorine compounds in the environment is a significant concern. researchgate.netnih.gov While this compound itself is not a major known environmental contaminant, the broader class of fluorinated compounds requires careful environmental assessment.

Future research should focus on:

Biodegradation Studies: Investigating the potential for microbial degradation of this compound and other gem-difluoroalkanes is crucial to understanding their environmental fate. nih.govmdpi.comkwrwater.nl While many polyfluorinated compounds are resistant to biodegradation, some pathways for defluorination have been identified. kwrwater.nl

Development of Remediation Technologies: For persistent fluorinated compounds, new remediation strategies are needed. cswab.org This could include advanced oxidation processes, bioremediation, or the use of novel adsorbent materials. mdpi.com

Life Cycle Assessment: Conducting comprehensive life cycle assessments for the synthesis and use of this compound will be important to ensure its long-term sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.